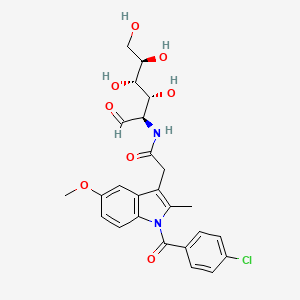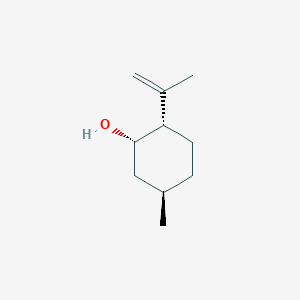
(+)-Neoisopulegol
概要
説明
(+)-Neoisopulegol: is a naturally occurring monoterpene alcohol It is a chiral compound, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image This compound is found in various essential oils and is known for its pleasant minty aroma
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of (+)-Isopulegone: One common method for synthesizing (+)-Neoisopulegol involves the hydrogenation of (+)-Isopulegone. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Cyclization of Citronellal: Another method involves the cyclization of citronellal in the presence of an acid catalyst. This reaction can be carried out using sulfuric acid or other strong acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of (+)-Isopulegone due to its efficiency and high yield. The process is typically conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: (+)-Neoisopulegol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although already a reduced form, further reduction can be performed under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂) in the presence of appropriate catalysts
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and aldehydes
Reduction: Further reduced alcohols
Substitution: Halogenated compounds
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (+)-Neoisopulegol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
Medicine:
Pharmaceuticals: Due to its biological activity, this compound is being investigated for potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry:
Fragrance Industry: Its pleasant minty aroma makes it a popular ingredient in perfumes and other fragrance products.
Flavoring Agent: It is also used as a flavoring agent in the food and beverage industry.
作用機序
The mechanism of action of (+)-Neoisopulegol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membranes of microorganisms, leading to cell lysis and death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
類似化合物との比較
(-)-Isopulegol: The enantiomer of (+)-Neoisopulegol, with similar chemical properties but different biological activities.
Menthol: Another monoterpene alcohol with a similar minty aroma but different structural features and applications.
Citronellol: A related compound with similar uses in fragrances and flavorings but distinct chemical properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds. Its versatility in various applications, from fragrances to pharmaceuticals, highlights its importance in both industrial and scientific contexts.
特性
CAS番号 |
20549-46-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |
InChIキー |
ZYTMANIQRDEHIO-UTLUCORTSA-N |
SMILES |
CC1CCC(C(C1)O)C(=C)C |
異性体SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C |
正規SMILES |
CC1CCC(C(C1)O)C(=C)C |
密度 |
0.904-0.913 |
melting_point |
78.0 °C |
Key on ui other cas no. |
29141-10-4 89-79-2 |
物理的記述 |
Liquid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |
ピクトグラム |
Irritant |
溶解性 |
slightly soluble in water; soluble in oils miscible (in ethanol) |
同義語 |
isopulegol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
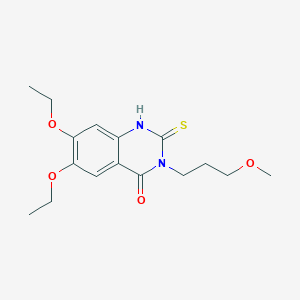
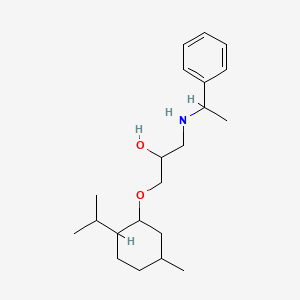
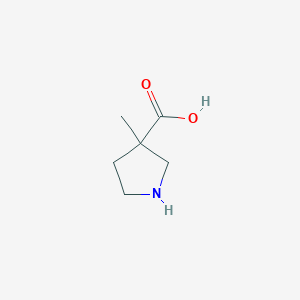
![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)
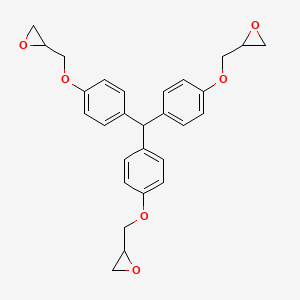
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)
![2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1231736.png)
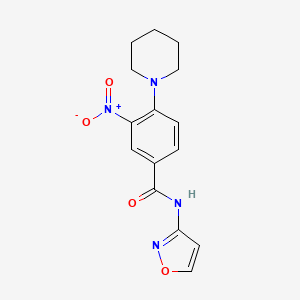
![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)
